2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine
Descripción
2-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 2,4-difluorophenylmethyl group at the N4 position and an N-ethylamine group at the C4 position of the pyrimidine core.
Propiedades
IUPAC Name |
2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-N-ethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N5/c1-2-20-16-5-6-21-17(22-16)24-9-7-23(8-10-24)12-13-3-4-14(18)11-15(13)19/h3-6,11H,2,7-10,12H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPFUVJIMXJTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is introduced via nucleophilic substitution reactions, often using 2,4-difluorobenzyl chloride as a starting material.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is attached through nucleophilic aromatic substitution reactions, typically involving ethylpyrimidin-4-amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and automated synthesis processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies exploring its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Piperazine Substituents
Compound A : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
- Structural Features: Pyrimidine core with phenyl and fluorophenyl groups at C2 and C4, respectively, and a methoxyphenylaminomethyl group at C3.
- Key Differences : Lacks the piperazine moiety but includes a methoxy-substituted phenyl group.
- Activity : Demonstrates antibacterial and antifungal properties attributed to intramolecular hydrogen bonding and planar aromatic stacking .
- Physicochemical Properties : Higher polarity due to methoxy groups compared to the target compound’s difluorophenyl and ethylamine groups.
Compound B : S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) ()
- Structural Features : Piperazine linked to a benzoindane core.
- Key Differences : Bulky indane substituent instead of pyrimidine; lacks fluorinated groups.
- Activity : Potent dopamine D4 receptor antagonist (Ki = 2.4 nM) with >100-fold selectivity over D2/D3 receptors. The target compound’s pyrimidine core may offer distinct receptor interaction profiles .
Fluorinated Piperazine-Containing Compounds
Compound C : 2-(2,4-Difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(trifluoromethoxy)phenyl]-2-pyridyl]propan-2-ol (B.1.32, )
- Structural Features: Difluorophenyl and trifluoromethoxy groups attached to a pyridine-propanol core.
- Key Differences : Tetrazole ring instead of pyrimidine; additional trifluoromethoxy substituent.
- Activity : Antifungal agent; fluorination enhances metabolic stability and membrane penetration .
Compound D : Impurity A (EP): 3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one ()
- Structural Features: Piperidine-linked pyrido-pyrimidinone with difluorophenylhydroxyimino group.
- Key Differences: Piperidine instead of piperazine; fused pyrido-pyrimidinone core.
Piperazine-Based Receptor Antagonists
Compound E : L 745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine) ()
- Structural Features : Chlorophenyl-piperazine linked to a pyrrolopyridine core.
- Key Differences : Chlorine substituent vs. difluorophenyl; pyrrolopyridine vs. pyrimidine.
- Activity : Selective D4 antagonist (Ki = 2.5 nM) but lacks in vivo efficacy due to poor bioavailability. The target compound’s ethylamine group may improve solubility .
Comparative Data Table
Key Findings and Implications
- Fluorination : The 2,4-difluorophenyl group in the target compound likely enhances binding affinity and metabolic stability, as seen in antifungal analogs (e.g., B.1.32) .
- Piperazine vs. Piperidine : Piperazine’s additional nitrogen may offer stronger hydrogen-bonding interactions compared to piperidine-based compounds (e.g., Impurity A) .
- Receptor Selectivity: Unlike S 18126 and L 745,870, the pyrimidine core in the target compound may shift selectivity toward non-dopaminergic targets, such as kinases or microbial enzymes .
- Synthetic Challenges : Introduction of the ethylamine group at C4 may require specialized reagents, contrasting with simpler alkylation steps in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
